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Introduction
Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic compounds that have been

shown to be effective in preventing protein aggregation and facilitating the refolding of

denatured proteins. NDSB-256 (Dimethylbenzylammonium propane sulfonate) is a prominent

member of this family, recognized for its ability to enhance the yield of correctly folded proteins,

particularly those rich in disulfide bonds, which are notoriously challenging to refold.[1] These

proteins often misfold and aggregate during recombinant expression, leading to the formation

of insoluble inclusion bodies. The refolding process aims to convert these non-functional

aggregates into biologically active proteins with correctly formed disulfide bridges.

NDSB-256 is thought to act by stabilizing early folding intermediates and preventing their

aggregation, thereby allowing the polypeptide chain to explore conformational space and find

its native structure.[1] Unlike detergents, NDSB-256 does not form micelles and can be easily

removed by dialysis.[1]

These application notes provide a summary of the quantitative effects of NDSB-256 on the

refolding of various proteins and a detailed, generalized protocol for its use in the refolding of

disulfide-rich proteins from inclusion bodies.
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The efficacy of NDSB-256 in protein refolding is often concentration-dependent and protein-

specific. The following tables summarize quantitative data from various studies.

Table 1: Effect of NDSB-256 on the Refolding of Various Proteins

Protein
NDSB-256
Concentration

Refolding
Yield/Activity
Recovery

Notes

Hen Egg Lysozyme 600 mM
~60% enzymatic

activity

Renaturation of

reduced lysozyme.

Tryptophan Synthase

β2 subunit
1.0 M

~100% enzymatic

activity

Refolding of

chemically unfolded

protein.

Cdc25A

Not specified (used in

a screen with NDSB-

201)

Synergistic positive

interaction observed

Used in combination

with a reducing agent

(BMC).[2]

General Protein Set

(33 proteins)

Not specified (part of

a screen)

Refolding yields

varied from 0.1% to

65%

NDSBs were included

as useful additives.[2]

Table 2: Comparison of NDSB-256 with a Related Compound (NDSB-201)

Protein Additive Concentration Refolding Outcome

Type II TGF-β

Receptor (TBRII-ECD)
NDSB-256 Screened

Outperformed other

NDSBs (except

NDSB-201).[3]

Type II TGF-β

Receptor (TBRII-ECD)
NDSB-201 1 M

High level of active

protein obtained.[3]

Experimental Protocols
This section outlines a generalized protocol for the refolding of disulfide-rich proteins from E.

coli inclusion bodies using NDSB-256. This protocol is a composite based on established
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methodologies for inclusion body processing and protein refolding.[4][5]

Protocol 1: Refolding of Disulfide-Rich Proteins using
NDSB-256 by Dilution
This protocol is designed for researchers who have already expressed a disulfide-rich protein

that has accumulated in inclusion bodies.

Materials:

Cell paste containing inclusion bodies

Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA)

Wash Buffer (e.g., Lysis Buffer with 1% Triton X-100)

Solubilization Buffer (e.g., 6 M Guanidine Hydrochloride (GdnHCl) or 8 M Urea, 50 mM Tris-

HCl pH 8.0, 100 mM NaCl, 10 mM DTT)

Refolding Buffer (e.g., 50 mM Tris-HCl pH 8.0-8.5, 100 mM NaCl, 0.5-1.0 M NDSB-256, 1

mM GSH (reduced glutathione), 0.1 mM GSSG (oxidized glutathione))

Dialysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl)

High-speed centrifuge

Dialysis tubing (appropriate molecular weight cut-off)

Procedure:

Inclusion Body Isolation and Washing:

1. Resuspend the cell paste in Lysis Buffer.

2. Lyse the cells using a sonicator or high-pressure homogenizer.

3. Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet the

inclusion bodies.
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4. Wash the inclusion bodies by resuspending the pellet in Wash Buffer and centrifuging

again. Repeat this step at least twice to remove contaminants.

Solubilization of Inclusion Bodies:

1. Resuspend the washed inclusion body pellet in Solubilization Buffer.

2. Incubate with gentle agitation for 1-2 hours at room temperature to ensure complete

solubilization.

3. Centrifuge at high speed to remove any remaining insoluble material. The supernatant

contains the denatured and reduced protein.

4. Determine the protein concentration in the supernatant.

Protein Refolding by Dilution:

1. Rapidly dilute the solubilized protein into the chilled Refolding Buffer. A 1:100 dilution is a

good starting point to minimize aggregation. The final protein concentration in the refolding

buffer should typically be low (e.g., 10-50 µg/mL).

2. Incubate the refolding mixture at 4°C with gentle stirring for 24-48 hours to allow for

correct disulfide bond formation and folding.

Removal of NDSB-256 and Concentration:

1. Transfer the refolding mixture to dialysis tubing.

2. Dialyze against a large volume of Dialysis Buffer at 4°C. Perform several buffer changes

over 24-48 hours to remove NDSB-256, residual denaturant, and redox reagents.

3. Concentrate the refolded protein to a desired concentration using an appropriate method

(e.g., ultrafiltration).

Analysis of Refolded Protein:

1. Assess the solubility of the refolded protein by centrifugation to check for any precipitation.
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2. Analyze the protein by SDS-PAGE under non-reducing and reducing conditions to check

for the formation of disulfide-linked dimers or oligomers.

3. Characterize the secondary and tertiary structure using techniques like Circular Dichroism

(CD) spectroscopy.

4. If the protein has a biological function, perform an activity assay to confirm correct folding.

Visualizations
Experimental Workflow for Protein Refolding
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Caption: Workflow for refolding disulfide-rich proteins using NDSB-256.
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Caption: Key components and their roles in NDSB-256 mediated protein refolding.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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